molecular formula C10H7NO2 B1296838 Quinoline-5-carboxylic acid CAS No. 7250-53-5

Quinoline-5-carboxylic acid

Cat. No.: B1296838
CAS No.: 7250-53-5
M. Wt: 173.17 g/mol
InChI Key: RAYMXZBXQCGRGX-UHFFFAOYSA-N
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Description

Quinoline-5-carboxylic acid (Q5CA) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂ (molecular weight: 173.17 g/mol) and CAS number 7250-53-5 . It serves as a versatile building block in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries due to its carboxylic acid functional group and aromatic quinoline core . Q5CA is slightly soluble in water and requires storage in cool, dry conditions to avoid degradation .

Preparation Methods

Skraup Synthesis

The Skraup synthesis is a classical method used for synthesizing quinoline derivatives, including quinoline-5-carboxylic acid. This method typically involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.

Reaction Scheme:

  • Reactants: Aniline, glycerol, and a carbonyl compound (e.g., pyruvic acid).
  • Conditions: The reaction is generally carried out under acidic conditions (e.g., sulfuric acid) at elevated temperatures.

Yield and Efficiency:
This method can yield this compound in moderate yields, often requiring purification steps to isolate the desired product.

Pfitzinger Reaction

The Pfitzinger reaction represents another effective route for synthesizing quinoline derivatives. In this method, isatin reacts with ketones or aldehydes in the presence of a base.

Reaction Scheme:

  • Reactants: Isatin and an appropriate ketone.
  • Conditions: The reaction is performed in ethanol under reflux conditions.

Yield and Efficiency:
Recent adaptations of this method have reported yields of 20-25% for this compound, with optimizations leading to improved efficiency through the use of microwave irradiation or catalytic systems.

Doebner Condensation

The Doebner condensation is another synthetic pathway that has been adapted for the preparation of this compound. This involves the reaction of aniline with α-keto acids.

Reaction Scheme:

  • Reactants: Aniline and pyruvic acid.
  • Conditions: Conducted under acidic conditions with appropriate catalysts.

Yield and Efficiency:
This method can achieve yields up to 43% when optimized correctly.

Alternative Synthetic Routes

Several alternative methods have been explored in recent years to enhance the efficiency and yield of this compound synthesis:

  • Bromination followed by Hydrolysis: This involves brominating a precursor compound followed by hydrolysis to yield quinoline derivatives.

  • Hydrazine Hydrate Method: Quinoline derivatives can also be synthesized using hydrazine hydrate in conjunction with other reagents like carbonyldiimidazole, yielding this compound hydrazide as an intermediate.

The following table summarizes key aspects of the discussed preparation methods for this compound:

Method Reactants Conditions Yield (%)
Skraup Synthesis Aniline, Glycerol Acidic, Elevated Temp Moderate
Pfitzinger Reaction Isatin, Ketone Ethanol, Reflux 20-25%
Doebner Condensation Aniline, Pyruvic Acid Acidic Up to 43%
Bromination + Hydrolysis Precursor Compound Varies Variable
Hydrazine Hydrate Method Quinoline Derivatives THF, Room Temp 46% (as hydrazide)

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Highlights

Substituent Position Matters :

  • Pyrrolo derivatives : Methyl substitution at position 2 of the pyrrolo ring significantly enhances diuretic activity, while 4-methoxyphenylamide substitution unexpectedly diminishes it .
  • Thiadiazolo derivatives : Cyclopropyl at N-9 improves antibacterial potency compared to other alkyl/aryl groups .

Receptor Selectivity: A six-membered ring in 1-methyl-1,6,7,8-tetrahydro-pyrrolo[2,3-g]quinoline-5-carboxylic acid pyridine-3-ylamide reduces 5-HT2C receptor affinity (pKi = 5.39) while maintaining 5-HT2B antagonism (pA2 = 7.27), demonstrating structural control over GPCR selectivity .

Impact of Fluorine: Fluoro substituents (e.g., in thiadiazoloquinolones) enhance antibacterial activity, likely by improving membrane permeability and target interactions .

Extended Aromatic Systems: Benzo[f]this compound’s fused benzene ring may alter pharmacokinetic properties, though biological data are lacking .

Clinical and Industrial Relevance

  • Antibacterial Agents: Thiadiazoloquinolone-5-carboxylic acids show promise against drug-resistant bacteria, with MIC values comparable to fluoroquinolones .
  • Antimycobacterial Applications : Imidazo derivatives targeting pantothenate synthetase highlight Q5CA’s role in developing anti-tuberculosis therapies .
  • Diuretic Candidates : Pyrrolo derivatives with unsubstituted aromatic rings (e.g., benzylamide analogs) exhibit high diuretic activity and are under further pharmacological evaluation .

Biological Activity

Quinoline-5-carboxylic acid (Q5CA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₇NO₂
  • Molecular Weight : 173.17 g/mol
  • Melting Point : >300 °C
  • Boiling Point : 386.5 °C at 760 mmHg
  • Density : 1.3 g/cm³

Q5CA is characterized by a quinoline ring structure with a carboxylic acid functional group, which contributes to its reactivity and biological activity.

1. Antiproliferative Activity

Research has demonstrated that Q5CA and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study indicated that quinoline-based compounds, including those with the carboxylic acid group, showed comparable activity to cisplatin against P388 leukemia cells, although they were less effective against neuroepithelioma cells (SK-N-MC) .

2. Diuretic Activity

This compound derivatives have been investigated for their diuretic properties. A study comparing the diuretic effects of Q5CA derivatives with hydrochlorothiazide revealed that some compounds exhibited superior diuretic activity, suggesting their potential as effective diuretics . The mechanism appears to involve the inhibition of aldosterone production, which is crucial for sodium retention and water balance in the body.

3. Antimicrobial and Antiparasitic Properties

Q5CA has been shown to possess antibacterial, antifungal, and antimalarial activities. Its derivatives are being explored for their potential as new antimicrobial agents due to their ability to disrupt microbial cell function .

Structure-Activity Relationships (SAR)

The biological activity of Q5CA is closely related to its structural features. Modifications in the quinoline ring or the carboxylic acid group can significantly alter its pharmacological properties:

Modification Effect on Activity
Substitution on the quinoline ringEnhanced antiproliferative activity
Variation in side chainsAltered diuretic and antimicrobial properties
Presence of electron-withdrawing groupsIncreased potency against specific targets

Case Study 1: Antiproliferative Effects

In a study evaluating various quinoline derivatives, compounds containing the 8-carboxylic acid group alongside Q5CA displayed potent antiproliferative activity against cancer cell lines, indicating a promising avenue for cancer treatment development .

Case Study 2: Diuretic Efficacy

A comparative analysis of Q5CA derivatives demonstrated that certain compounds not only surpassed hydrochlorothiazide in diuretic efficacy but also exhibited lower toxicity levels. This finding suggests that these derivatives could serve as safer alternatives for managing hypertension and fluid retention .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinoline-5-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via cyclization of substituted anilines with glyoxylic acid derivatives or through catalytic oxidation of quinoline precursors. For example, cyclocondensation reactions under acidic conditions (e.g., H₂SO₄) yield the quinoline core, followed by carboxylation at the 5-position . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the quinoline backbone and carboxylic acid proton (δ ~12-13 ppm) .
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates) .
  • FT-IR : To identify carboxyl C=O stretching (1700–1720 cm⁻¹) and aromatic C-H vibrations .
  • Elemental Analysis : To validate empirical formula (C₁₀H₇NO₂) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact .
  • Store in sealed containers away from oxidizers; spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
  • Emergency measures: For ingestion, rinse mouth with water (do not induce vomiting); for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its pharmacological activity in receptor-binding studies?

  • Methodological Answer : The carboxylic acid group enhances hydrogen bonding with target receptors (e.g., 5-HT₂B/5-HT₂C serotonin receptors). Computational docking studies (e.g., AutoDock Vina) reveal that the planar quinoline ring facilitates π-π stacking with aromatic residues, while substituents at the 2-position (e.g., trifluoromethyl) modulate selectivity. For example, 8-methoxy-2-(trifluoromethyl) derivatives show reduced 5-HT₂C affinity (pKi ~5.39) due to steric hindrance .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize protocols: Use identical cell models (e.g., HEK-293 for 5-HT₂B assays) and control for pH/temperature .
  • Validate purity: Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values; employ LC-MS for batch verification .
  • Apply statistical rigor: Use ANOVA to compare datasets and meta-analysis to contextualize outliers .

Q. What computational strategies predict the binding dynamics of this compound analogs with protein targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-receptor interactions over 100-ns trajectories, highlighting stable binding conformers .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., electron-withdrawing substituents) with activity .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding for derivatives, guiding rational design of high-affinity analogs .

Q. How can researchers design SAR studies to optimize the anti-inflammatory activity of this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-donating groups (e.g., -OCH₃) at the 8-position to enhance COX-2 inhibition .
  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole moiety to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Vivo Validation : Use murine models (e.g., carrageenan-induced paw edema) to assess efficacy and toxicity (LD₅₀) .

Properties

IUPAC Name

quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMXZBXQCGRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283135
Record name Quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-53-5
Record name 5-Quinolinecarboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution containing 15 g (0.1 mol) of m-aminobenzoic acid, 27 g (0.13 mol) of m-nitrobenzene sulfonate and 25 g (0.4 mol) of glycerol, was added 125 g of 70% sulfuric acid. The resultant reaction mixture was refluxed for about 2.5 hours, diluted with 125 mL of water, basified to pH 9 using ammonium hydroxide, stirred overnight with 5 g of charcoal, and then filtered. The filtrate was then boiled with 5 g charcoal, filtered, and then cooled to 50° C., acidified to pH 5 with glacial acetic acid (15 mL), and filtered to provide a brown solid. This solid was boiled in 300 mL of water containing 10 mL of acetic acid and hot filtered to provide crude material. This material was purified using recrystallization from boiling acetic acid co provide 6.1 g of a pale brown solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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